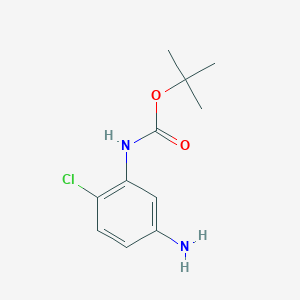
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil found in DNA and RNA . The 4-fluorophenyl group attached to the pyrimidine ring could potentially alter its properties and interactions.
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring (a six-membered ring with two nitrogen atoms), a 4-fluorophenyl group (a phenyl ring with a fluorine atom at the 4th position), and an ethyl ester group attached to the carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and the presence of the ester group could influence its solubility .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is a valuable precursor in the synthesis of benzimidazoles and perimidines , which are explored for their potential as antimalarial treatments . The compound’s ability to undergo condensation reactions with diamines via C-C bond cleavage is crucial in creating these therapeutic agents.
Organic Synthesis
In organic chemistry, it serves as a reactant in base-promoted domino Michael addition/cyclization/elimination reactions . These reactions are significant for synthesizing hydroxybenzophenones , which are important intermediates in creating various organic compounds.
Material Science
The compound’s reactivity is utilized in oxidative cross-coupling with indoles via dioxygen activation . This process is instrumental in developing new materials with potential applications in electronics and photonics.
Catalysis
It is used in Lewis base catalyzed hydrosilylation , which is a method for synthesizing α-acetoxy β-amino acid derivatives . These derivatives are valuable for developing novel catalysts that can enhance reaction efficiencies.
Chemical Biology
The compound can be involved in the cyclization of keto esters to form pyrones , which are compounds of interest in chemical biology due to their bioactivity and potential medicinal properties.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4/c1-2-20-12(18)10-7-15-13(19)16(11(10)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYCPBJQGPFMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
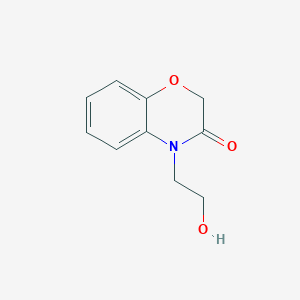
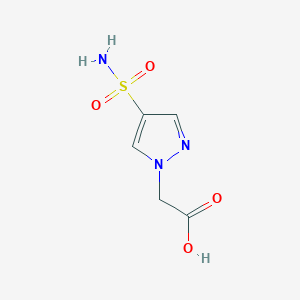

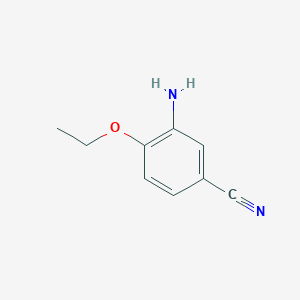

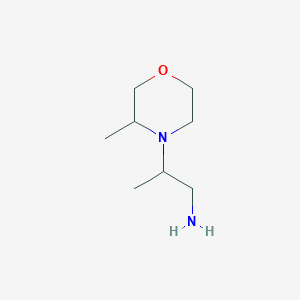
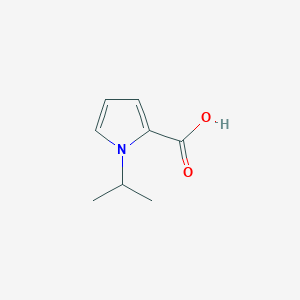
![3-[(Tert-butoxy)methyl]-2-methylaniline](/img/structure/B1518138.png)


